molecular formula C23H27ClN2O3 B2673096 2-(4-chlorophenyl)-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide CAS No. 921792-63-4

2-(4-chlorophenyl)-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide

Cat. No. B2673096
CAS RN: 921792-63-4
M. Wt: 414.93
InChI Key: KTTVJACCJBZRKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chlorophenyl)-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide is a useful research compound. Its molecular formula is C23H27ClN2O3 and its molecular weight is 414.93. The purity is usually 95%.
BenchChem offers high-quality 2-(4-chlorophenyl)-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-chlorophenyl)-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Pharmacological Potential : Compounds with benzoxazepin structures and chlorophenyl groups have been synthesized and studied for their pharmacological potential, including antimicrobial, antitumor, and antiallergic activities. The synthesis of these compounds often involves novel methodologies, highlighting the interest in developing therapeutic agents with these structural motifs (Yu et al., 2014), (Wise et al., 1987).

Photovoltaic and NLO Applications : Benzothiazolinone acetamide analogs, similar in functional groups to the compound , have been investigated for their photochemical properties and potential application in dye-sensitized solar cells (DSSCs). These studies include spectroscopic and quantum mechanical analyses, demonstrating the compounds' good light harvesting efficiency and non-linear optical (NLO) activity, which could be valuable in photovoltaic applications (Mary et al., 2020).

Antitumor Activity : Derivatives of benzothiazole, which share a similar pharmacophoric group with the queried compound, have been synthesized and screened for their antitumor activity against various human tumor cell lines. This research indicates the potential of these compounds in developing new anticancer drugs (Yurttaş et al., 2015).

Agricultural Applications : Research into solid lipid nanoparticles and polymeric nanocapsules for the sustained release of agricultural fungicides demonstrates the potential application of chemically related compounds in enhancing agricultural practices. These carrier systems aim to improve the efficacy of fungicides while reducing their environmental impact (Campos et al., 2015).

Antipsychotic Potential : Studies on the pharmacological evaluation of dibenzodiazepine and related derivatives, including those with benzoxazepin structures, have explored their potential as antipsychotic agents. This research is indicative of the broad spectrum of neurological conditions that compounds with similar structural features might target (Wise et al., 1987).

properties

IUPAC Name

2-(4-chlorophenyl)-N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27ClN2O3/c1-15(2)13-26-19-12-18(9-10-20(19)29-14-23(3,4)22(26)28)25-21(27)11-16-5-7-17(24)8-6-16/h5-10,12,15H,11,13-14H2,1-4H3,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTTVJACCJBZRKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C2=C(C=CC(=C2)NC(=O)CC3=CC=C(C=C3)Cl)OCC(C1=O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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